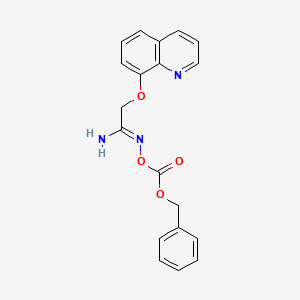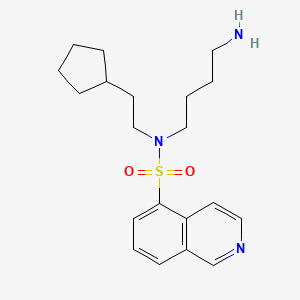
4-Hydroxypyrrolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyrrolidine-2,4-dicarboxylic acid is a unique organic compound characterized by the presence of a hydroxyl group and two carboxylic acid groups attached to a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrrolidine-2,4-dicarboxylic acid typically involves the hydroxylation of pyrrolidine-2,4-dicarboxylic acid. One common method includes the use of silica-mediated monohydrolysis of dicarboxylic esters . This process involves silanolysis at elevated temperatures on the silica gel surface, followed by cleavage under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxypyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-hydroxypyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other biological processes .
Comparación Con Compuestos Similares
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings and two carboxylic acid groups.
Pyrrolidine-2,4-dicarboxylic acid: Lacks the hydroxyl group present in 4-hydroxypyrrolidine-2,4-dicarboxylic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on a pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
64927-39-5 |
|---|---|
Fórmula molecular |
C6H9NO5 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
4-hydroxypyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO5/c8-4(9)3-1-6(12,2-7-3)5(10)11/h3,7,12H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
GFWDQMVDXJKHMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)



![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)





